2-[(2-phenoxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-ALLYL-2-[(2-PHENOXYETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an allyl group, a phenoxyethyl group, and a tetrahydrobenzothieno pyrimidinone core. Its molecular formula is C22H22N2OS2, and it has a molecular weight of 394.561 g/mol .
Preparation Methods
The synthesis of 3-ALLYL-2-[(2-PHENOXYETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves several steps. One common synthetic route includes the following steps:
Formation of the Benzothieno Pyrimidinone Core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyrimidinone core.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, often using allyl halides and a base.
Attachment of the Phenoxyethyl Group: This step involves the reaction of the intermediate compound with phenoxyethyl halides in the presence of a suitable base to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-ALLYL-2-[(2-PHENOXYETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the allyl group or other functional groups.
Scientific Research Applications
3-ALLYL-2-[(2-PHENOXYETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 3-ALLYL-2-[(2-PHENOXYETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-ALLYL-2-[(2-PHENOXYETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can be compared with similar compounds such as:
- 3-ALLYL-2-[(3-METHOXYBENZYL)SULFANYL]-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : This compound has a methoxybenzyl group instead of a phenoxyethyl group, which may affect its chemical properties and biological activity .
- 3-ALLYL-2-{[(2E)-3-PHENYL-2-PROPENYL]SULFANYL}-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : This compound features a phenylpropenyl group, offering different reactivity and potential applications .
These comparisons highlight the uniqueness of 3-ALLYL-2-[(2-PHENOXYETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO1
Properties
Molecular Formula |
C21H22N2O2S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O2S2/c1-2-12-23-20(24)18-16-10-6-7-11-17(16)27-19(18)22-21(23)26-14-13-25-15-8-4-3-5-9-15/h2-5,8-9H,1,6-7,10-14H2 |
InChI Key |
AVRVNCKHIPMASB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCOC3=CC=CC=C3)SC4=C2CCCC4 |
Origin of Product |
United States |
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